4-Bromo-3-methylbenzamide
Overview
Description
Synthesis Analysis
4-Bromo-3-methylbenzamide and related compounds can be synthesized through various chemical processes. For example, derivatives of bromobenzamide, such as 4-bromobenzohydrazide, have been synthesized through condensation reactions, and their structures were determined by spectroscopic methods (Chantrapromma et al., 2015). These methods highlight the versatility and adaptability of bromobenzamide derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Bromo-3-methylbenzamide, such as 4-bromobenzohydrazide derivatives, have been determined using X-ray crystallography, showing how molecules are linked by hydrogen bonds into a two-dimensional network (Chantrapromma et al., 2015). These structural insights are critical for understanding the compound's reactivity and physical properties.
Chemical Reactions and Properties
Bromobenzamide compounds engage in various chemical reactions, reflecting their broad applicability. For instance, 4-bromobenzohydrazide derivatives have been evaluated for their antibacterial activity, demonstrating the chemical's potential in medical applications (Chantrapromma et al., 2015).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : 4-Bromo-3-methylbenzamide derivatives have been used in the synthesis of narwedine-type enones and other heterocyclic compounds, which have potential applications in medicinal chemistry and drug development (Kametani et al., 1972).
Natural Antioxidants : Bromophenol derivatives related to 4-Bromo-3-methylbenzamide have been identified in marine red algae. These compounds exhibit potent scavenging activity against radicals, suggesting potential applications as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).
Metabolites of Antipsychotic Drugs : Some derivatives of 4-Bromo-3-methylbenzamide have been identified as urinary metabolites of the antipsychotic drug remoxipride, which is a dopamine antagonist. This indicates its relevance in pharmacokinetics and drug metabolism studies (Gawell et al., 1989).
Photodynamic Therapy for Cancer : Certain derivatives of 4-Bromo-3-methylbenzamide have been synthesized for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit high singlet oxygen quantum yield, making them potential candidates for cancer treatment (Pişkin et al., 2020).
Synthesis of Halogenated Aromatic Compounds : 4-Bromo-3-methylbenzamide derivatives have been used in the synthesis of various halogenated aromatic compounds, which are important in the development of pharmaceuticals and other chemical products (Campaigne et al., 1969).
Radiopharmaceuticals : Derivatives of 4-Bromo-3-methylbenzamide have been radioiodinated for use as ligands in gamma-emission tomography, a diagnostic imaging technique. This highlights its application in medical imaging and diagnostics (Mertens et al., 1994).
Chemical Property Studies : The basicity constants of benzamide derivatives, including 4-Bromo-3-methylbenzamide, have been studied, providing essential data for understanding their chemical properties and reactions (Barnett & O'Connor, 1973).
Therapeutic Applications : Certain crystalline forms of 4-Bromo-3-methylbenzamide derivatives have been studied for their therapeutic potential in treating various disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is reported to be a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .
Mode of Action
This radical then removes a hydrogen atom to form succinimide (SH), leading to the formation of the brominated compound .
Biochemical Pathways
If we consider its potential inhibition of pde10a, it could impact cyclic nucleotide signaling pathways, given the role of phosphodiesterases in these pathways .
Result of Action
If it acts as a pde10a inhibitor, it could potentially modulate cyclic nucleotide signaling, thereby influencing various cellular processes .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methylbenzamide could be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . Furthermore, its efficacy could be influenced by the physiological environment, including pH and the presence of other biomolecules.
properties
IUPAC Name |
4-bromo-3-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPOZMNEKPBIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427306 | |
Record name | 4-bromo-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylbenzamide | |
CAS RN |
170229-98-8 | |
Record name | 4-Bromo-3-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170229-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, 4-bromo-3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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